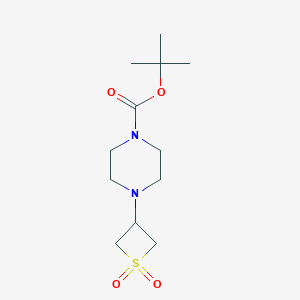![molecular formula C24H27N3O5S2 B2495882 (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 868674-94-6](/img/structure/B2495882.png)
(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide and thiazolyl derivatives are of significant interest in the field of medicinal chemistry and material science due to their diverse biological activities and potential applications in various fields. Studies have been conducted to explore their synthesis, structural analysis, chemical properties, and applications, which may provide a foundation for understanding the properties and synthesis of "(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide".
Synthesis Analysis
The synthesis of benzamide and thiazolyl derivatives often involves multistep reactions, including cyclization, condensation, and substitution reactions. For example, the synthesis of thiazolyl benzamide derivatives may include the cyclization of thioureas with bromoacetone or chloroacetyl derivatives in the presence of a base to form thiazole rings, followed by subsequent aromatic substitution to introduce various functional groups (Saeed & Rafique, 2013).
Molecular Structure Analysis
The molecular structure of benzamide and thiazolyl derivatives is characterized using techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy. These methods allow for the determination of molecular conformation, electronic structure, and intermolecular interactions, which are crucial for understanding the chemical reactivity and properties of these compounds. For instance, X-ray crystallography has been used to determine the crystal structure of benzamide derivatives, revealing hydrogen bonding patterns and molecular packing (Priya et al., 2006).
Applications De Recherche Scientifique
Benzamide Derivatives in Drug Design and Therapeutic Applications
Benzamide derivatives, including compounds similar to (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide, have been extensively studied for their therapeutic potential in various medical conditions. For instance, certain benzamide derivatives have been identified as potent neuroleptics, showing promise in the treatment of psychosis due to their inhibitory effects on apomorphine-induced stereotyped behavior in rats, exhibiting a high ratio of antistereotypic activity to cataleptogenicity, indicating their potential as potent drugs with fewer side effects (Iwanami et al., 1981).
Benzamide Derivatives in Diabetes Management
In the realm of diabetes management, certain benzamide derivatives have been synthesized and shown to significantly stimulate glucose uptake and glucokinase activity, highlighting their potential as glucokinase activators (GKA) for the treatment of type 2 diabetes mellitus (Park et al., 2014). Additionally, acetylenyl-containing benzamide derivatives have been identified as potential glucokinase activators, with specific compounds demonstrating substantial glucose uptake increase and glucose AUC reduction in animal models, suggesting their utility as novel therapeutic agents for type 2 diabetes mellitus (Park et al., 2015).
Benzamide Derivatives in Anticonvulsant Therapy
Benzamide derivatives have also been explored for their anticonvulsant properties. A series of 4-thiazolidinones bearing a sulfonamide group exhibited significant activity against animal models of seizures, with certain compounds showing promising activity that may warrant further investigation as potential anticonvulsant agents (Siddiqui et al., 2010). Similarly, benzothiazolotriazine derivatives have been synthesized and characterized as anticonvulsant agents, with specific compounds displaying significant efficacy in animal models, highlighting the potential of these derivatives in the development of novel anticonvulsant agents (Firdaus et al., 2018).
Benzamide Derivatives in Cancer Therapy and Diagnostic Imaging
Furthermore, benzamide derivatives have been investigated for their potential in cancer therapy and diagnostic imaging. For instance, fluorine-18-labeled benzamide analogs have been synthesized and evaluated as ligands for positron emission tomography (PET) imaging of the sigma2 receptor status in solid tumors, showing high tumor uptake and acceptable tumor/normal tissue ratios, indicating their potential as imaging agents for tumor diagnosis (Tu et al., 2007).
Propriétés
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S2/c1-5-13-27-22-18(2)7-6-8-21(22)33-24(27)25-23(28)19-9-11-20(12-10-19)34(29,30)26(14-16-31-3)15-17-32-4/h1,6-12H,13-17H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHYUVDYDPHDPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)N2CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2495799.png)
![3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/no-structure.png)
![2-[2,5-dioxo-4-(2-thienyl)-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]-N-propylacetamide](/img/structure/B2495801.png)
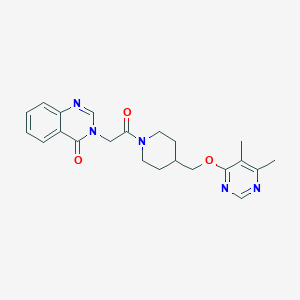
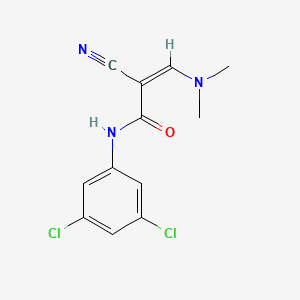
![5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2495806.png)
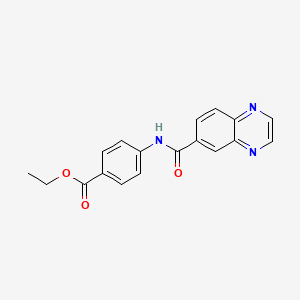
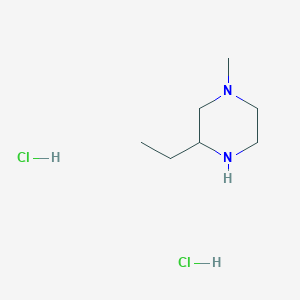
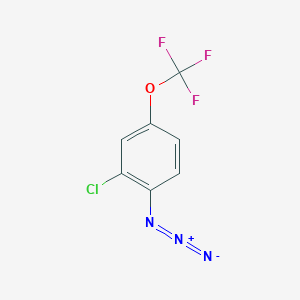
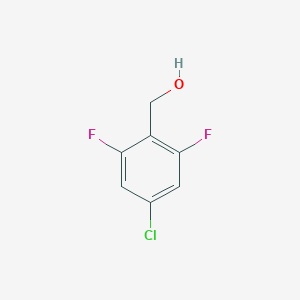
![Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate](/img/structure/B2495817.png)
![N-[(2,4-dichlorophenyl)methyl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2495818.png)
